Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate
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Overview
Description
Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate is an organophosphorus compound characterized by the presence of both fluorine and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile attacking the electrophilic carbon of the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates with different functional groups.
Scientific Research Applications
Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
- Diethyl {1-[(diethoxyphosphoryl)oxy]-3-phenylpropyl}phosphonate
- Diethyl {1-[(diethoxyphosphoryl)oxy]ethyl}phosphonate
- Diethyl {1-[(diethoxyphosphoryl)oxy]vinyl}phosphonate
Comparison: Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
184900-22-9 |
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Molecular Formula |
C11H25FO7P2 |
Molecular Weight |
350.26 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-3-fluoropropyl) diethyl phosphate |
InChI |
InChI=1S/C11H25FO7P2/c1-5-15-20(13,16-6-2)11(9-10-12)19-21(14,17-7-3)18-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
VOKRGGNQRHHYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCF)OP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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